molecular formula C13H12N2O5 B13919784 N-(2,6-Dioxo-3-piperidyl)phthalamic acid CAS No. 131-68-0

N-(2,6-Dioxo-3-piperidyl)phthalamic acid

Katalognummer: B13919784
CAS-Nummer: 131-68-0
Molekulargewicht: 276.24 g/mol
InChI-Schlüssel: QTUSGYNZYGYXIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid is a chemical compound with the molecular formula C13H13N3O5 It is characterized by the presence of a benzoic acid moiety linked to a piperidine ring through a carbamoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2,6-dioxopiperidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in a highly pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid
  • 2-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid derivatives
  • 2-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid analogs

Uniqueness

What sets 2-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid apart from similar compounds is its specific structural arrangement, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

131-68-0

Molekularformel

C13H12N2O5

Molekulargewicht

276.24 g/mol

IUPAC-Name

2-[(2,6-dioxopiperidin-3-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C13H12N2O5/c16-10-6-5-9(12(18)15-10)14-11(17)7-3-1-2-4-8(7)13(19)20/h1-4,9H,5-6H2,(H,14,17)(H,19,20)(H,15,16,18)

InChI-Schlüssel

QTUSGYNZYGYXIN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.